2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 342590-84-5
VCID: VC6284621
Molecular Formula: C15H10IN3OS
Molecular Weight: 407.23
* For research use only. Not for human or veterinary use.

Description |
2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound combines a thiadiazole ring with a benzamide moiety, which is iodinated at the 2-position. Despite the lack of direct references to this compound in the provided search results, understanding its components and similar compounds can offer insights into its potential properties and applications. Potential Biological ActivitiesWhile specific data on 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not available, similar thiadiazole derivatives have shown promising anticancer and anti-inflammatory properties. For instance, compounds like N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide exhibit complex biological activities due to their structural diversity .
Research Findings and Future DirectionsResearch on thiadiazole derivatives often focuses on their anticancer properties. For example, studies on 1,3,4-thiadiazole-based compounds have demonstrated significant antiproliferative effects against various human cancer cell lines . The incorporation of iodine into these structures could potentially enhance their biological activity or serve as a site for further chemical modification.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 342590-84-5 | ||||||||||||
Product Name | 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | ||||||||||||
Molecular Formula | C15H10IN3OS | ||||||||||||
Molecular Weight | 407.23 | ||||||||||||
IUPAC Name | 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | ||||||||||||
Standard InChI | InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) | ||||||||||||
Standard InChIKey | BXXJYPYRHRKHRW-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 1087661 | ||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume